molecular formula C8H17ClN2O2 B13011805 3-(1-Piperidinyl)-D-Ala-OMe.HCl

3-(1-Piperidinyl)-D-Ala-OMe.HCl

Cat. No.: B13011805
M. Wt: 208.68 g/mol
InChI Key: DHAMEGBBXZIAFX-OGFXRTJISA-N
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Description

3-(1-Piperidinyl)-D-Ala-OMeHCl is a compound that features a piperidine ring attached to an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-D-Ala-OMe.HCl typically involves the use of piperidine and alanine derivatives. One common method includes the reaction of piperidine with an alanine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-D-Ala-OMe.HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-(1-Piperidinyl)-D-Ala-OMe.HCl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Piperidinyl)-D-Ala-OMe.HCl is unique due to its specific combination of a piperidine ring and an alanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

methyl (2R)-2-amino-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1

InChI Key

DHAMEGBBXZIAFX-OGFXRTJISA-N

Isomeric SMILES

COC(=O)[C@H](N)N1CCCCC1.Cl

Canonical SMILES

COC(=O)C(N)N1CCCCC1.Cl

Origin of Product

United States

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